N-(3-クロロ-2-メチルフェニル)3-ボロンベンゾアミド

説明

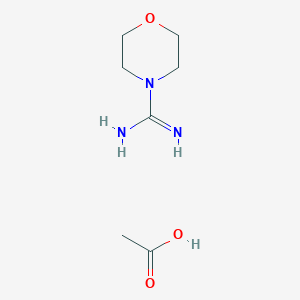

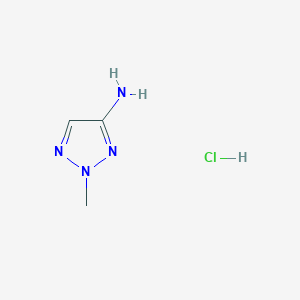

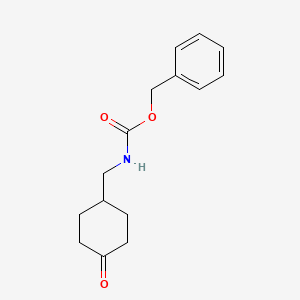

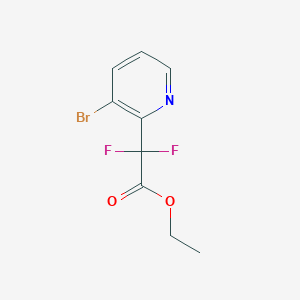

“(3-((3-Chloro-2-methylphenyl)carbamoyl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C14H13BClNO3 . It has a molecular weight of 289.52 g/mol . Boronic acids are commonly used in organic chemistry and medicinal chemistry due to their ability to form stable covalent bonds with sugars, amines, and other organic compounds .

Molecular Structure Analysis

The InChI string for “(3-((3-Chloro-2-methylphenyl)carbamoyl)phenyl)boronic acid” is InChI=1S/C14H13BClNO3/c1-9-12(16)6-3-7-13(9)17-14(18)10-4-2-5-11(8-10)15(19)20/h2-8,19-20H,1H3,(H,17,18) . This provides a detailed description of the molecule’s structure, including the positions of the boron, chlorine, nitrogen, and oxygen atoms.

Chemical Reactions Analysis

Boronic acids, including “(3-((3-Chloro-2-methylphenyl)carbamoyl)phenyl)boronic acid”, are known to participate in various chemical reactions. They are particularly known for their role in the Suzuki-Miyaura cross-coupling reaction . They can also participate in conjugate addition reactions .

Physical And Chemical Properties Analysis

“(3-((3-Chloro-2-methylphenyl)carbamoyl)phenyl)boronic acid” has a molecular weight of 289.52 g/mol . It has three hydrogen bond donors and three hydrogen bond acceptors . Its exact mass is 289.0677011 g/mol .

科学的研究の応用

有機合成中間体

この化合物は、より複雑な有機分子の合成における中間体として機能します。 ボロン酸基は、スズキカップリング反応において特に有用であり、これは様々なビアリール構造の合成に広く用いられており、多くの医薬品や有機材料におけるコアコンポーネントです .

抗菌活性

フェニル環上のクロロ基とメチル基の存在は、化合物の抗菌特性に影響を与える可能性があります。 研究により、類似の構造が黄色ブドウ球菌や紫紅色細菌などの細菌に対して活性を示すことが示されており、新規抗菌剤の開発における可能性を示唆しています .

抗真菌剤および抗菌剤

ボロン酸部位を持つ化合物は、抗真菌および抗菌特性について研究されています。 これは、真菌および微生物細胞の必須酵素を阻害する能力によるものであり、感染症に対する新しい治療法の開発につながる可能性があります .

がん研究

ボロン酸とその誘導体は、がん治療における潜在的な用途について研究されています。それらはプロテアソーム阻害剤として作用することができ、これはがん細胞を標的にするために有用です。 N-(3-クロロ-2-メチルフェニル)3-ボロンベンゾアミドの特異的な構造は、プロテアソームとユニークな相互作用を提供する可能性があり、腫瘍学におけるさらなる研究の候補となっています .

将来の方向性

The use of boronic acids in medicinal chemistry is a growing field of research . They have shown potential in various applications, such as anticancer, antibacterial, and antiviral activities . Therefore, further studies on “(3-((3-Chloro-2-methylphenyl)carbamoyl)phenyl)boronic acid” and other boronic acids could lead to the development of new drugs and therapies .

特性

IUPAC Name |

[3-[(3-chloro-2-methylphenyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BClNO3/c1-9-12(16)6-3-7-13(9)17-14(18)10-4-2-5-11(8-10)15(19)20/h2-8,19-20H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRMRZGMHJMZALJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NC2=C(C(=CC=C2)Cl)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674383 | |

| Record name | {3-[(3-Chloro-2-methylphenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1072946-02-1 | |

| Record name | {3-[(3-Chloro-2-methylphenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Methyl-6,9-diazaspiro[4.5]decane](/img/structure/B1453325.png)

![N-(3,5-dimethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1453328.png)